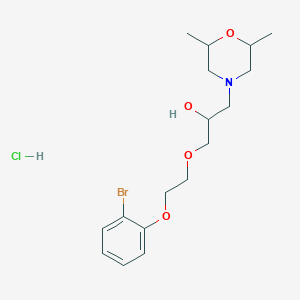
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as BDMC, is a chemical compound that has been widely used in scientific research. BDMC is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in several diseases, including cardiovascular diseases, asthma, and obesity.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Research demonstrates the reactivity of related compounds, emphasizing their potential utility in synthetic organic chemistry. For example, studies on the reactivity of isocoumarins with nucleophilic reagents underline the susceptibility of certain positions to nucleophilic attack, providing pathways for synthesizing diverse chemical structures (Yamato, Ishikawa, & Kobayashi, 1980).
Biological Activity
- Investigations into the biological activity of structurally related compounds have found applications in medicinal chemistry. For instance, the optimization of certain compounds as inhibitors of Src kinase activity, suggesting their potential use in designing treatments for diseases where Src kinase is implicated (Boschelli et al., 2001).
Drug Design and Metabolism
- Studies on drug metabolism have led to the design and synthesis of analogs with improved biological properties. This includes research on α₁-adrenoceptor antagonists, indicating the relevance of these compounds in developing therapeutics with specific pharmacological profiles (Xi et al., 2011).
Antioxidant Properties
- Bromophenol derivatives, for example, have been evaluated for their antioxidant activity, showing potential as natural antioxidants. This highlights the chemical compound's possible applications in food preservation and the development of health supplements (Li et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-15(20)12-21-7-8-22-17-6-4-3-5-16(17)18;/h3-6,13-15,20H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXPWJMCPIOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCCOC2=CC=CC=C2Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

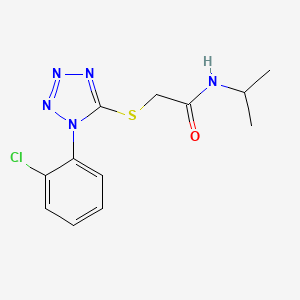
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)

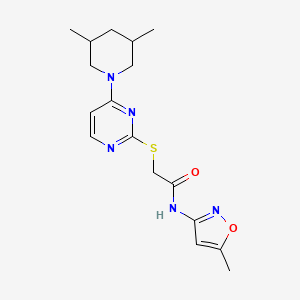
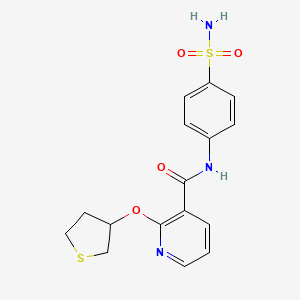
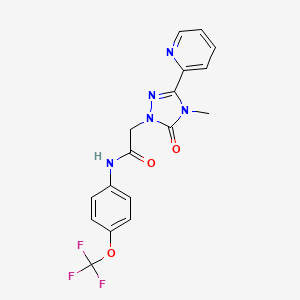
![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)
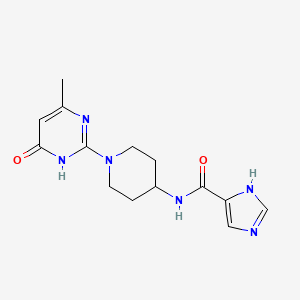
![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)